

Spectroscopic Data for (2-Methoxypyridin-4-yl)methanol: A Technical Overview

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Compound of Interest

Compound Name: (2-Methoxypyridin-4-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a structured overview of the spectroscopic data for the compound **(2-Methoxypyridin-4-yl)methanol** (CAS No. 123148-66-3). While comprehensive experimental spectra for this specific molecule are not readily available in the public domain, this document presents the expected data based on its chemical structure and offers standardized protocols for its acquisition. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

- IUPAC Name: **(2-Methoxypyridin-4-yl)methanol**
- Synonyms: 2-Methoxy-4-(hydroxymethyl)pyridine
- CAS Number: 123148-66-3
- Molecular Formula: C₇H₉NO₂
- Molecular Weight: 139.15 g/mol

Spectroscopic Data Summary

The following tables are formatted to present the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(2-Methoxypyridin-4-yl)methanol**.

Table 1: ^1H NMR Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available			

Table 2: ^{13}C NMR Data (Predicted)

Chemical Shift (δ) ppm	Assignment
Data not available	

Table 3: IR Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available	O-H stretch (alcohol)	
Data not available	C-H stretch (aromatic)	
Data not available	C-H stretch (aliphatic)	
Data not available	C=C/C=N stretch (pyridine ring)	
Data not available	C-O stretch (methoxy)	
Data not available	C-O stretch (alcohol)	

Table 4: Mass Spectrometry Data (Predicted)

m/z	Ion
140.0706	[M+H] ⁺
162.0525	[M+Na] ⁺
122.0600	[M-OH] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of **(2-Methoxypyridin-4-yl)methanol** would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.

Data Acquisition:

- ^1H NMR: The spectrum would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include pulse width, acquisition time, and relaxation delay.
- ^{13}C NMR: The spectrum would be acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required compared to ^1H NMR.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, a small amount of **(2-Methoxypyridin-4-yl)methanol** would be finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is placed directly on the ATR crystal.

Instrumentation: An FTIR spectrometer would be used to record the spectrum.

Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the empty sample compartment (or KBr pellet) would be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of **(2-Methoxypyridin-4-yl)methanol** would be prepared in a suitable volatile solvent, such as methanol or acetonitrile.

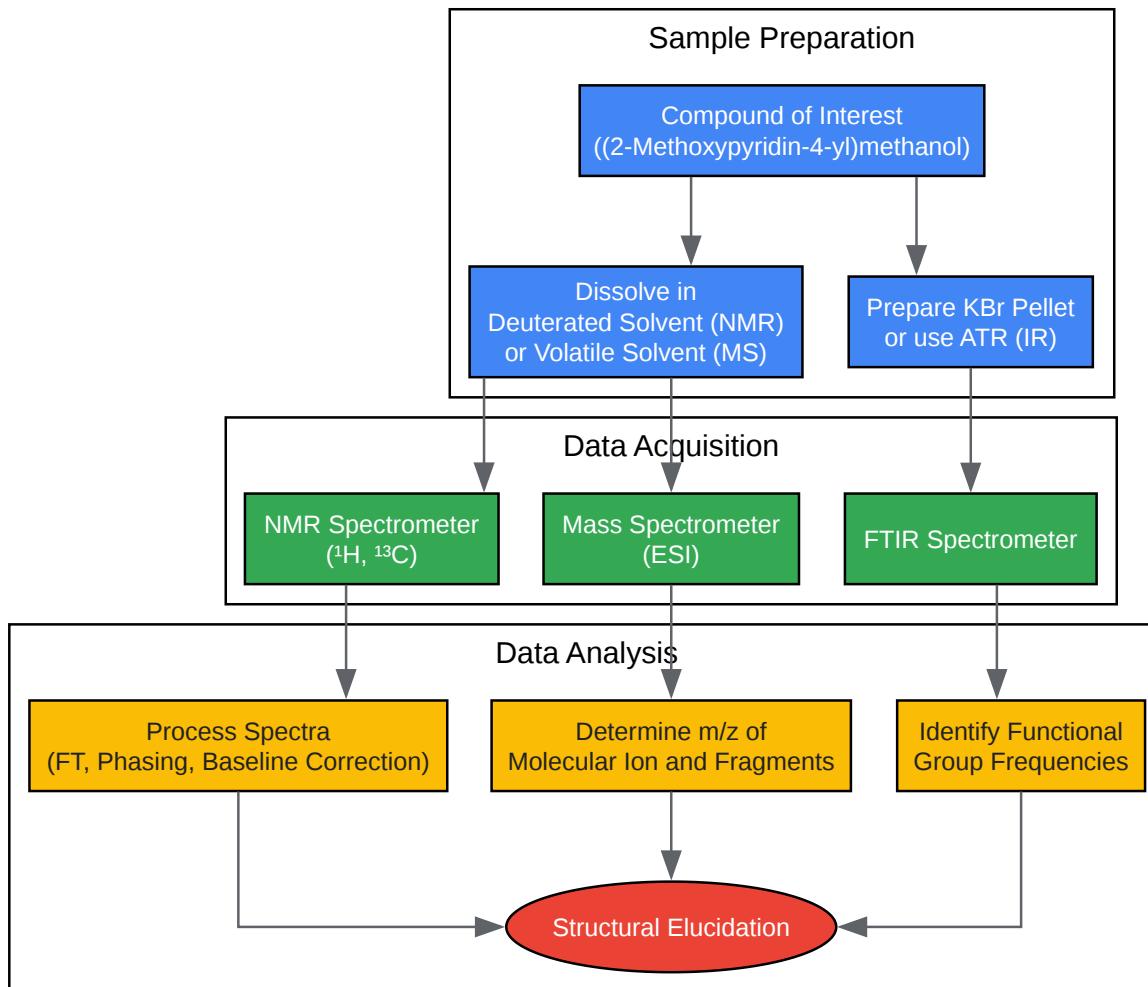
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of molecule.

Data Acquisition: The sample solution would be introduced into the ESI source, where the molecule is ionized. The mass-to-charge ratio (m/z) of the resulting ions would be analyzed by the mass analyzer (e.g., quadrupole, time-of-flight). Data would be collected in positive ion mode to observe protonated molecules ($[\text{M}+\text{H}]^+$) and other adducts.

Workflow Visualization

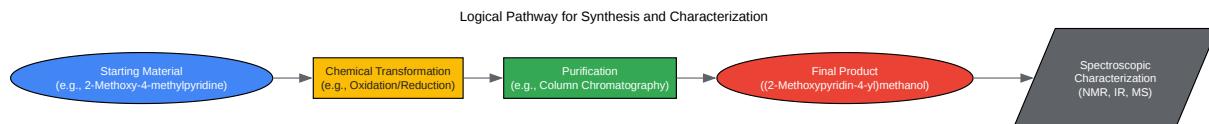
The following diagrams illustrate the general workflows for spectroscopic analysis and a logical pathway for the synthesis and characterization of the target compound.

General Workflow for Spectroscopic Analysis



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Caption: General workflow for the acquisition and analysis of spectroscopic data.



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Caption: Logical pathway from synthesis to spectroscopic characterization.

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